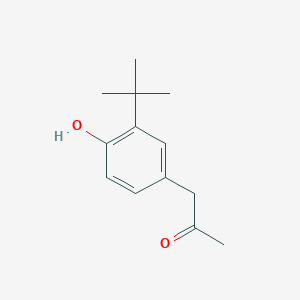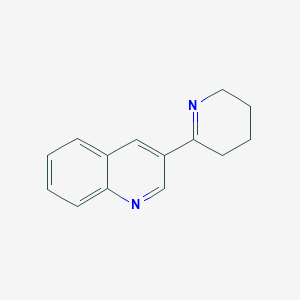
4-(Trifluoromethyl)pyridine-3-boronic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)pyridine-3-boronic acid hydrate is a chemical compound with the empirical formula C6H7BF3NO3 and a molecular weight of 208.93 g/mol . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate typically involves the borylation of 4-(trifluoromethyl)pyridine. One common method is the reaction of 4-(trifluoromethyl)pyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to optimize the reaction conditions and improve efficiency . The product is then purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-3-boronic acid hydrate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-3-boronic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyridine-3-boronic acid hydrate primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity and stability of the compound, making it an efficient reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 6-(Hydroxymethyl)pyridine-3-boronic acid
- 2,6-Difluoropyridine-3-boronic acid hydrate
Uniqueness
4-(Trifluoromethyl)pyridine-3-boronic acid hydrate is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and stability compared to other boronic acid derivatives . This makes it a valuable reagent in various chemical processes, particularly in the synthesis of complex organic molecules .
Properties
CAS No. |
1072952-32-9 |
|---|---|
Molecular Formula |
C6H7BF3NO3 |
Molecular Weight |
208.93 g/mol |
IUPAC Name |
[4-(trifluoromethyl)pyridin-3-yl]boronic acid;hydrate |
InChI |
InChI=1S/C6H5BF3NO2.H2O/c8-6(9,10)4-1-2-11-3-5(4)7(12)13;/h1-3,12-13H;1H2 |
InChI Key |
CKGIYHYJVBVRFH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)(F)F)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


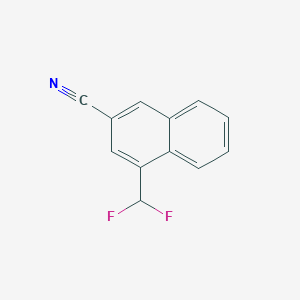
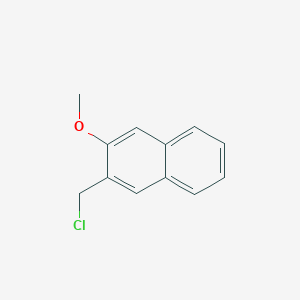

![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)
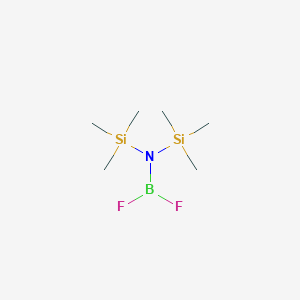
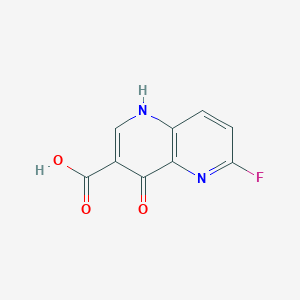
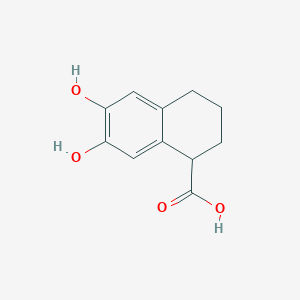
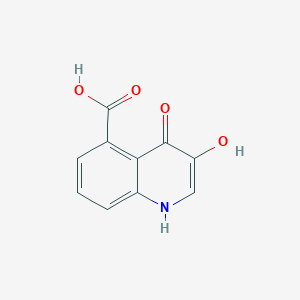
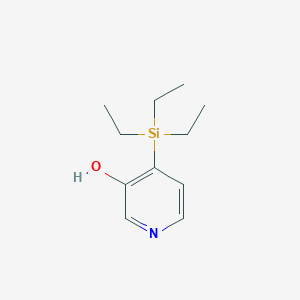
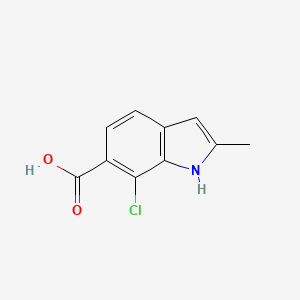
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)
